1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one
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Overview
Description
1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a hydroxy group attached to a phenylethyl moiety, which is further connected to a dihydropyrrolone ring. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-1-phenylethanol with a suitable pyrrolone precursor under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form a dihydropyrrolone derivative with a reduced hydroxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .
Major Products Formed
The major products formed from these reactions include ketone derivatives, reduced dihydropyrrolone derivatives, and various substituted phenylethyl derivatives. These products can be further utilized in synthetic and industrial applications .
Scientific Research Applications
1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylethyl moiety play crucial roles in its binding to target proteins and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one include:
- 1-(2-Hydroxy-1-phenylethyl)piperidin-2-one
- 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-thione
- N-(2-Hydroxy-1-phenylethyl)-N’-phenylurea
Uniqueness
What sets this compound apart from these similar compounds is its unique dihydropyrrolone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1-(2-hydroxy-1-phenylethyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPHIZDKNVGDJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1C(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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